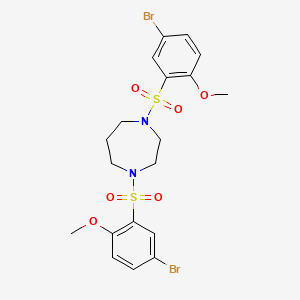
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane
Descripción general
Descripción
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a diazepane ring substituted with two 5-bromo-2-methoxybenzenesulfonyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions and reagents used.
Hydrolysis: Products include the corresponding sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with proteins, influencing their function and stability. The bromine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)piperazine: Another similar compound with a piperazine ring.
Uniqueness
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is unique due to its diazepane ring, which imparts different chemical and physical properties compared to its piperazine analogs. The diazepane ring can influence the compound’s conformational flexibility, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O6S2/c1-28-16-6-4-14(20)12-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-13-15(21)5-7-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXMALLLAOAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3267236.png)
![Benzo[b]thiophene, 6-bromo-2-chloro-](/img/structure/B3267243.png)
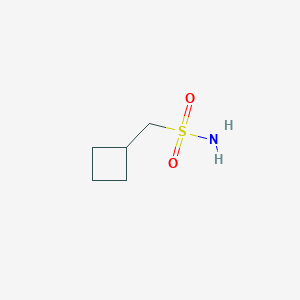
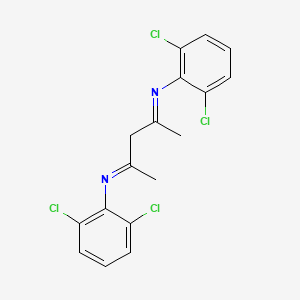
![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)
![N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B3267261.png)
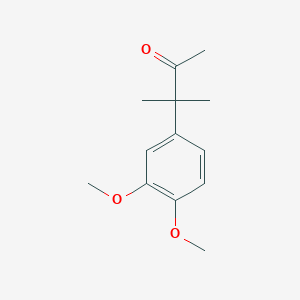
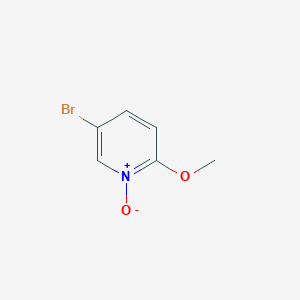
![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)
![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)
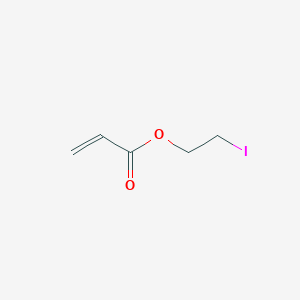
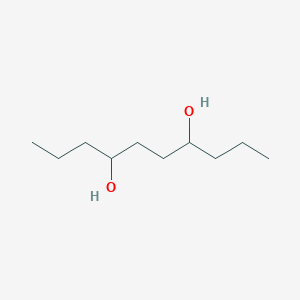
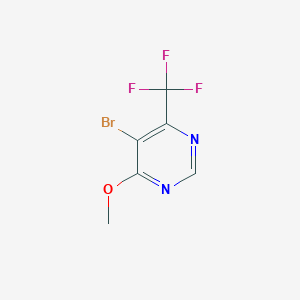
![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)
